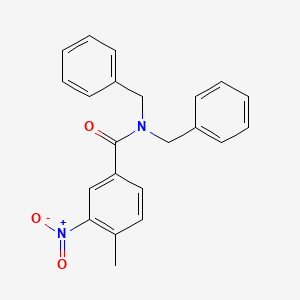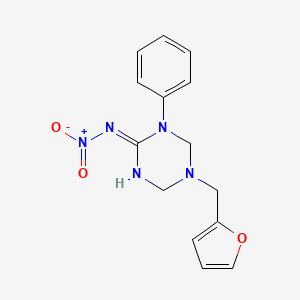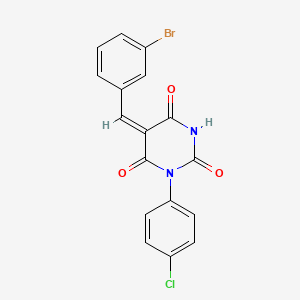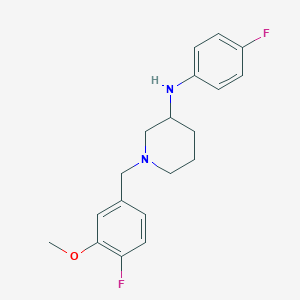
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine varies depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine. On the other hand, the anticonvulsant activity is achieved by modulating the GABAergic neurotransmission. The anxiolytic activity is also achieved by modulating the GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine vary depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain. The anticonvulsant activity is achieved by enhancing the GABAergic neurotransmission. The anxiolytic activity is also achieved by enhancing the GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine. Some of the future directions include:
1. Exploring the potential therapeutic applications of the compound in other diseases such as epilepsy, anxiety disorders, and cancer.
2. Investigating the toxicity and side effects of the compound to determine its safety profile.
3. Developing new derivatives of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine with improved pharmacological properties.
4. Studying the structure-activity relationship of the compound to identify the key structural features responsible for its pharmacological activity.
Conclusion:
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits pharmacological activities such as antidepressant, anticonvulsant, antitumor, and anxiolytic activities. The mechanism of action of the compound varies depending on the pharmacological activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine can be achieved through various methods. One of the commonly used methods is the reaction of 4-chlorobenzonitrile with 1-(3-methoxypropyl)piperazine in the presence of a base and a solvent such as dimethylformamide. The reaction leads to the formation of 1-(4-chlorophenyl)-3-(3-methoxypropyl)piperazine, which is then reacted with cyanogen azide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. Some of the scientific research applications include:
1. Antidepressant activity: Studies have shown that 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine.
2. Anticonvulsant activity: This compound has also been found to possess anticonvulsant activity by modulating the GABAergic neurotransmission.
3. Antitumor activity: 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
4. Anxiolytic activity: This compound has been found to possess anxiolytic activity by modulating the GABAergic neurotransmission.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBIUCLTAPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
